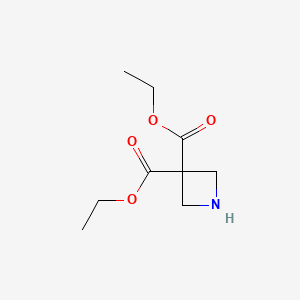

Diethyl azetidine-3,3-dicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

diethyl azetidine-3,3-dicarboxylate |

InChI |

InChI=1S/C9H15NO4/c1-3-13-7(11)9(5-10-6-9)8(12)14-4-2/h10H,3-6H2,1-2H3 |

InChI Key |

ZRMCEVQIPPFZSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CNC1)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Structure of Diethyl azetidine-3,3-dicarboxylate

The Structural and Synthetic Paradigm of Diethyl Azetidine-3,3-dicarboxylate: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing metabolic stability with optimal physicochemical properties during lead optimization. The azetidine ring has emerged as a premier bioisostere for larger, more lipophilic saturated heterocycles like pyrrolidine and piperidine. Among its functionalized derivatives, diethyl azetidine-3,3-dicarboxylate (CAS: 1011479-74-5; 1642125-48-1)[1] stands out as a highly versatile, bifunctional building block. Its unique architecture—a strained four-membered nitrogenous ring geminally disubstituted with ethyl ester groups—provides an orthogonal reactivity profile that is invaluable for synthesizing complex peptidomimetics and rigidified spacer units.

Structural and Physicochemical Profiling

The core structural feature of diethyl azetidine-3,3-dicarboxylate is its high ring strain (approximately 26 kcal/mol), which imparts unique conformational rigidity. The gem-diethyl ester moiety at the C3 position forces the azetidine ring into a distinct puckered conformation, minimizing steric clashes between the bulky ester groups and the ring protons. This rigidity translates to predictable vector trajectories for substituents attached to the nitrogen and the carboxylate groups, making it an ideal scaffold for structure-based drug design (SBDD).

Table 1: Physicochemical Properties of Diethyl Azetidine-3,3-dicarboxylate

| Property | Value | Causality / Significance in Design |

| CAS Registry Number | 1011479-74-5 (Free Base)1642125-48-1[1] | Primary identifiers for procurement and library registration (). |

| Molecular Formula | C9H15NO4[1] | Defines the atomic composition. |

| Molecular Weight | 201.22 g/mol [1] | Low MW allows for downstream elaboration without exceeding Lipinski limits. |

| SMILES String | CCOC(=O)C1(C(=O)OCC)CNC1[1] | Essential for computational modeling and cheminformatics. |

| Topological Polar Surface Area | 64.6 Ų | Optimal for membrane permeability; balances the polar diester and amine. |

| Hydrogen Bond Donors / Acceptors | 1 / 5 | Favorable for forming targeted interactions within kinase or protease active sites. |

Orthogonal Reactivity and Downstream Applications

The true power of diethyl azetidine-3,3-dicarboxylate lies in its bifunctionality. The secondary amine can undergo standard N-functionalization (amidation, reductive amination, sulfonylation), while the gem-diester can be selectively hydrolyzed, monodecarboxylated, or reduced to yield varied structural motifs[2].

Caption: Orthogonal reactivity pathways for diethyl azetidine-3,3-dicarboxylate.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing the azetidine core requires careful control of reaction kinetics to favor intramolecular cyclization over intermolecular polymerization. The most robust route involves the double alkylation of benzylamine with diethyl 2,2-bis(bromomethyl)malonate, followed by catalytic hydrogenolysis ()[3].

Step-by-Step Experimental Protocol

Phase 1: Cyclization to Diethyl 1-benzylazetidine-3,3-dicarboxylate

-

Reagent Preparation: Dissolve 1.0 equivalent of diethyl 2,2-bis(bromomethyl)malonate in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

-

Base Addition: Add 3.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

-

Causality: K₂CO₃ acts as a mild, heterogeneous base to neutralize the HBr generated during the double Sₙ2 displacement. This prevents the protonation of benzylamine, which would otherwise stall the nucleophilic attack.

-

-

Amine Introduction: Dropwise add 1.05 equivalents of benzylamine at 0°C.

-

Thermal Activation: Heat the suspension to 80°C (reflux) for 16 hours.

-

Causality: MeCN is a polar aprotic solvent that poorly solvates the nucleophile, thereby increasing the nucleophilicity of benzylamine and driving the sterically hindered 4-exo-tet cyclization.

-

-

In-Process Control (IPC): Monitor the reaction progress via LC-MS. The intermediate must present a dominant [M+H]⁺ peak at m/z 292.1 before proceeding.

-

Workup: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure N-benzyl intermediate.

Phase 2: Debenzylation to Diethyl Azetidine-3,3-dicarboxylate

-

Reaction Setup: Dissolve the purified intermediate in absolute ethanol (0.1 M).

-

Catalyst Addition: Add 10% w/w of Palladium on Carbon (Pd/C, 10 wt%).

-

Caution: Purge the reaction vessel with N₂ prior to adding the catalyst to prevent spontaneous ignition of the solvent.

-

-

Hydrogenolysis: Pressurize the vessel with H₂ gas to 50 psi and stir vigorously at room temperature for 12 hours.

-

Causality: While the azetidine ring is strained, maintaining a moderate H₂ pressure ensures rapid and selective cleavage of the N-benzyl bond before any competing ring-opening side reactions can occur.

-

-

Validation & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Validate the final product via ¹H-NMR (specifically noting the disappearance of the benzyl CH₂ singlet at ~3.6 ppm and the aromatic protons at 7.2–7.4 ppm).

Caption: Workflow for the synthesis of diethyl azetidine-3,3-dicarboxylate.

Strategic Utility in Drug Development

From an application standpoint, the conversion of diethyl azetidine-3,3-dicarboxylate into azetidine-3-carboxylic acid derivatives is a cornerstone technique in modern medicinal chemistry[2]. By subjecting the diester to basic hydrolysis (NaOH/EtOH) followed by thermal decarboxylation, chemists can generate mono-carboxylic acid derivatives. These derivatives serve as critical building blocks for synthesizing highly potent, target-specific ligands, particularly in the development of transient receptor potential vanilloid 4 (TRPV4) antagonists[4] and novel peptidomimetics where the azetidine core restricts the conformational flexibility of the backbone, thereby minimizing entropic penalties upon target binding.

Conclusion

Diethyl azetidine-3,3-dicarboxylate is not merely a chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. By understanding the causality behind its synthetic protocols and leveraging its orthogonal reactivity, researchers can systematically construct highly rigid, bioisosteric scaffolds that drive modern therapeutic discovery.

References

-

Chemsrc. "Diethyl azetidine-3,3-dicarboxylate Properties." Chemsrc Database, 2025. URL:[Link]

Sources

- 1. 1642125-48-1|3,3-diethyl azetidine-3,3-dicarboxylate| Ambeed [ambeed.com]

- 2. Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | Benchchem [benchchem.com]

- 3. Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | Benchchem [benchchem.com]

- 4. CN119118894A - Trpv4åä½é ä½ - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of Diethyl Azetidine-3,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl Azetidine-3,3-dicarboxylate, a valuable building block in medicinal chemistry and drug development. This document consolidates available data on its synthesis, spectral characteristics, and safe handling, offering a vital resource for researchers engaged in the design and synthesis of novel therapeutics. The inherent ring strain and unique stereochemistry of the azetidine core impart distinct properties to molecules that incorporate this motif, making a thorough understanding of its foundational derivatives essential.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its constrained, three-dimensional structure offers a unique conformational rigidity that can lead to improved binding affinity and selectivity for biological targets. Diethyl azetidine-3,3-dicarboxylate serves as a key intermediate, providing a versatile platform for the introduction of diverse functionalities at the 3-position and on the ring nitrogen. A comprehensive understanding of its physical properties is the cornerstone of its effective utilization in complex synthetic endeavors.

Molecular and Chemical Identity

A clear identification of Diethyl azetidine-3,3-dicarboxylate is critical for sourcing and regulatory purposes. While the free base is the primary subject of this guide, it is often supplied and handled as its hydrochloride salt for enhanced stability.

| Identifier | Data | Source |

| Chemical Name | Diethyl azetidine-3,3-dicarboxylate | IUPAC |

| CAS Number | 1642125-48-1 (for the hydrochloride salt, often used for the free base by suppliers) | ChemScene[1] |

| Molecular Formula | C₉H₁₅NO₄ | ChemScene[1] |

| Molecular Weight | 201.22 g/mol | Ambeed |

| Canonical SMILES | O=C(C1(C(OCC)=O)CNC1)OCC | Ambeed |

| InChI Key | Not available for the free base. For the hydrochloride: QIXBCOOTMVQFOG-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Synthesis and Purification: A Pathway to the Core Scaffold

The synthesis of Diethyl azetidine-3,3-dicarboxylate typically involves a multi-step process, beginning with the construction of a suitable precursor, followed by cyclization to form the azetidine ring, and concluding with the removal of a nitrogen-protecting group. The choice of protecting group is a critical decision that influences the overall efficiency and scalability of the synthesis.

General Synthetic Strategy

A common approach involves the use of either a benzyl (Bn) or a tert-butyloxycarbonyl (Boc) group to protect the azetidine nitrogen during synthesis. These protecting groups can be cleaved under specific conditions to yield the free secondary amine.

Caption: General synthetic workflow for Diethyl azetidine-3,3-dicarboxylate.

Deprotection Protocols: Unveiling the Secondary Amine

The final deprotection step is crucial and must be chosen carefully to avoid side reactions and ensure a high yield of the desired product.

3.2.1. N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively mild removal.

-

Methodology: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM), is a standard method for Boc deprotection.[3] Another common reagent is 4M HCl in dioxane.[4]

-

Step-by-Step Protocol (Acidic Cleavage):

-

Dissolve the N-Boc protected diethyl azetidine-3,3-dicarboxylate in an appropriate solvent (e.g., DCM or ethyl acetate).

-

Cool the solution in an ice bath.

-

Add an excess of the acidic reagent (e.g., TFA or a solution of HCl in dioxane) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation as needed.

-

3.2.2. N-Benzyl Deprotection

The benzyl (Bn) group is another common amine protecting group. Its removal is typically achieved through catalytic hydrogenation.

-

Methodology: Hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is the most common method for N-benzyl deprotection.[5]

-

Step-by-Step Protocol (Hydrogenolysis):

-

Dissolve the N-benzyl protected diethyl azetidine-3,3-dicarboxylate in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Subject the reaction mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as necessary.

-

Physical and Spectroscopic Properties

The physical state and spectral data are fundamental for the characterization and quality control of Diethyl azetidine-3,3-dicarboxylate. While specific experimental data for the free base is not widely published, data for its precursors can provide valuable insights.

| Property | Data | Notes |

| Physical Form | Expected to be a liquid at room temperature. | Based on the liquid form of its N-protected derivatives.[6][7] |

| Boiling Point | Not available. | - |

| Melting Point | Not available. | - |

| Density | Not available. | - |

| Refractive Index | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents. | - |

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized compound.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet and a quartet) and the protons on the azetidine ring. The chemical shifts of the azetidine protons will be influenced by the presence of the geminal diester groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the quaternary carbon at the 3-position, the methylene carbons of the azetidine ring, and the carbons of the ethyl groups.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the range of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine should also be observable.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its structure.

Safety, Handling, and Storage

As a secondary amine and a member of the azetidine family, Diethyl azetidine-3,3-dicarboxylate requires careful handling to minimize exposure and ensure laboratory safety.

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[6]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[8]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6] Do not eat, drink, or smoke in the laboratory.[9]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration is recommended.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Sources

- 1. rsc.org [rsc.org]

- 2. Diethyl 1-Boc-azetidine-3-dicarboxylate | 1011479-75-6 [sigmaaldrich.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. reddit.com [reddit.com]

- 5. spectrabase.com [spectrabase.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. combi-blocks.com [combi-blocks.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Harnessing the Spring-Loaded Heterocycle: A Technical Guide to Azetidine Ring Strain, Reactivity, and Synthetic Applications

Abstract Azetidines, four-membered saturated nitrogen heterocycles, have transitioned from synthetic curiosities to privileged scaffolds in modern medicinal chemistry. Driven by an inherent ring strain of approximately 25.2 kcal/mol, these molecules offer a unique balance of sp3-rich three-dimensionality, conformational rigidity, and spring-loaded reactivity[1]. This whitepaper explores the thermodynamic principles governing azetidine stability, details mechanistic pathways for both ring-opening and functionalization, and provides validated, step-by-step protocols for their synthesis and application in drug discovery.

Thermodynamic Foundations: The Kinetics and Dynamics of Ring Strain

The chemical behavior of azetidine is fundamentally dictated by its distorted geometry. In a standard sp3-hybridized amine, bond angles approximate the tetrahedral ideal of 109.5°. In azetidine, the physical constraints of the four-membered ring compress the C–N–C bond angle to approximately 92–93°, inducing significant angle strain and altering the hybridization of the nitrogen lone pair[2].

This geometric compression increases the s-character of the nitrogen lone pair, stabilizing it and subtly reducing its gas-phase basicity compared to less strained macrocycles[2]. However, in aqueous environments, solvation effects balance this strain, resulting in a pKa (11.29) that is remarkably similar to that of pyrrolidine (11.31)[3].

The total ring strain energy (RSE) of azetidine is experimentally determined to be ~25.2 kcal/mol[2][3]. This positions azetidine uniquely between the highly reactive aziridine and the stable pyrrolidine. It is stable enough to be handled as an intact building block, yet sufficiently strained to undergo thermodynamically favorable ring-opening under specific activation[3][4].

Table 1: Comparative Structural and Thermodynamic Properties of Azaheterocycles

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | C-N-C Bond Angle (°) | pKa (Aqueous) |

| Aziridine | 3 | 26.7 | ~60 | 7.98 |

| Azetidine | 4 | 25.2 | ~92-93 | 11.29 |

| Pyrrolidine | 5 | 5.8 | ~105 | 11.31 |

| Piperidine | 6 | 0.0 | ~109 | 11.22 |

(Data synthesized from experimental diffraction and computational studies[2][3][5])

Reactivity Profiles: Navigating the Spring-Loaded C-N Bond

Because of the ~25 kcal/mol thermodynamic relief upon cleavage, azetidines are prime candidates for ring-opening reactions[2]. However, the neutral azetidine nitrogen is a poor leaving group. To trigger the "spring," the nitrogen must be activated, typically via quaternization (forming an azetidinium ion) or Lewis acid coordination[3][6].

Mechanistic Causality: When an azetidine is alkylated (e.g., with methyl triflate), the resulting azetidinium salt becomes highly electrophilic[3]. Nucleophilic attack (via an SN2 mechanism) occurs preferentially at the less sterically hindered α-carbon. If both carbons are substituted, the attack is directed by the electronic environment, favoring the more electrophilic center[3]. This methodology provides direct access to linear, 1,3-functionalized acyclic amines, which are highly valuable in pharmaceutical synthesis.

Mechanistic pathway of nucleophilic ring-opening of activated azetidinium ions.

Experimental Methodologies and Self-Validating Protocols

To harness azetidines effectively, researchers must carefully control reaction conditions to prevent premature ring-opening or decomposition. Below are two field-proven protocols detailing both the functionalization of the intact ring and the deliberate, controlled opening of the ring.

Protocol 1: Photochemical Synthesis of Alkyl Azetidines (Intact Ring Functionalization)

Traditional functionalization of azetidines often requires harsh basic conditions that risk ring-opening. Recent collaborative studies demonstrated a mild, visible-light-mediated decarboxylative coupling to synthesize 2-alkyl azetidines[7].

Causality: By utilizing a photocatalyst (e.g., 4CzIPN) and visible light, the azetidine-2-carboxylic acid is oxidized to a radical intermediate. This avoids the use of strong nucleophiles or high heat, preserving the ~25.2 kcal/mol strained core while forming a new C-C bond[7].

Step-by-Step Methodology:

-

Preparation: In a dry vial, dissolve azetidine-2-carboxylic acid (1.0 equiv, 745 µmol) and the target alkene (e.g., 4-vinylpyridine, 2.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration[7].

-

Catalyst & Base Addition: Add the organic photocatalyst 4CzIPN (2.5 mol%) and LiOH·H2O (1.1 equiv). Validation Check: LiOH deprotonates the carboxylic acid, lowering its oxidation potential to facilitate the single-electron transfer (SET) event.

-

Degassing: Sparge the mixture with Argon for 10 minutes to remove oxygen, which can quench the excited photocatalyst or intercept the radical intermediate.

-

Irradiation: Irradiate the mixture using blue LED visible light at room temperature. The reaction can be run in batch or adapted to a flow reactor for multigram scale-up[7].

-

Monitoring & Workup: Monitor via LC-MS. Upon completion (typically 12-24 hours), quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Experimental workflow for the photochemical synthesis of 2-alkyl azetidines.

Protocol 2: Lewis Acid-Catalyzed Azetidine Ring-Opening

When the goal is to utilize the azetidine as a precursor for 1,3-amino ethers, Lewis acid catalysis provides a controlled opening mechanism.

Causality: The Lewis acid coordinates to the azetidine nitrogen, withdrawing electron density and weakening the adjacent C-N bonds. This lowers the activation energy required for a weak nucleophile (like an alcohol) to attack and open the ring[6].

Step-by-Step Methodology:

-

Preparation: Dissolve the N-protected azetidine (e.g., 2-aryl-N-tosylazetidine, 1.0 equiv) in the desired alcohol, which serves as both the solvent and the nucleophile[6].

-

Activation: Cool the reaction vessel to 0 °C under an inert atmosphere (Argon/N2). Dropwise, add the Lewis acid catalyst (e.g., BF3·OEt2, 1.1 equiv). Validation Check: Cold addition is critical to prevent uncontrolled, exothermic decomposition of the strained ring.

-

Reaction: Allow the mixture to warm to room temperature and stir. Monitor the consumption of the starting material via TLC.

-

Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO3. Validation Check: Neutralizing the Lewis acid immediately prevents unwanted side reactions or polymerization.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via column chromatography[6].

Applications in Medicinal Chemistry

The incorporation of azetidines into drug discovery pipelines has surged, with several FDA-approved drugs now featuring this motif[1][7]. The sp3-rich character of azetidines enhances the three-dimensionality of drug candidates, improving target specificity and reducing off-target lipophilicity compared to flat, aromatic rings[1][8]. Furthermore, the rigidity of the four-membered ring restricts conformational freedom, locking the molecule into a bioactive conformation that enhances receptor affinity[8]. Recent innovations have also explored N-SF5 azetidines as highly stable, lipophilic bioisosteres for N-tBu and N-CF3 groups, expanding the available chemical space for pharmacokinetic optimization[9].

Conclusion

Azetidines represent a masterclass in exploiting molecular strain. By understanding the thermodynamic forces at play—specifically the ~25.2 kcal/mol ring strain energy—chemists can rationally design protocols that either preserve the ring for structural rigidity in pharmaceuticals or deliberately trigger its opening for complex acyclic synthesis.

References

- Grokipedia. "Azetidine - Physical and Chemical Properties."

- PubMed (NIH).

- Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Clockss / Heterocycles.

- OSTI.gov.

- ResearchGate.

- ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry."

- PubMed (NIH). "Modular Access to N-SF5 azetidines."

- RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."

- BenchChem. "Technical Support Center: Azetidine Ring-Opening Reactions."

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. osti.gov [osti.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Escape from Flatland: The Strategic Role of 3,3-Disubstituted Azetidines in Modern Medicinal Chemistry

Executive Summary

The pharmaceutical industry’s paradigm shift away from planar, sp²-hybridized molecules toward sp³-rich, three-dimensional architectures—often termed the "escape from flatland"—has fundamentally altered drug design. Among the saturated nitrogen heterocycles, the azetidine moiety has emerged as a privileged structural motif. Specifically, 3,3-disubstituted azetidines offer a unique combination of structural rigidity, low molecular weight, and defined exit vectors, making them ideal bioisosteres for phenyl rings, piperidines, and pyrrolidines (1)[2]. This technical guide explores the physicochemical advantages, mechanistic logic of modern synthetic pathways, and self-validating experimental workflows required to harness 3,3-disubstituted azetidines in drug discovery.

The Physicochemical Imperative: Why Azetidines?

The incorporation of 3,3-disubstituted azetidines into a drug scaffold is rarely an arbitrary choice; it is a calculated structural intervention. These small, strained rings significantly impact the physicochemical properties of drug molecules by enhancing lipophilicity, solubility, and metabolic stability while maintaining a compact profile (3)[3].

By replacing a metabolically vulnerable piperidine or a highly lipophilic phenyl ring with a 3,3-disubstituted azetidine, medicinal chemists can optimize the Fraction sp³ (Fsp³) without inflating the molecular weight. The steric shielding provided by the 3,3-disubstitution pattern also protects the α-carbons from cytochrome P450-mediated oxidation.

Table 1: Comparative Physicochemical Impact of Ring Scaffolds

| Scaffold Type | Fraction sp³ (Fsp³) | Lipophilicity (LogP Contribution) | Metabolic Stability | Structural Rigidity | Exit Vector Angle |

| Phenyl Ring | 0.00 | High (+2.0) | Moderate (Prone to CYP oxidation) | High (Planar, 2D) | 120° |

| Piperidine | 1.00 | Low (+0.5) | Low (Prone to α-oxidation) | Low (Flexible chair) | ~109° |

| Pyrrolidine | 1.00 | Low (+0.6) | Moderate | Moderate (Envelope) | ~104° |

| 3,3-Disubstituted Azetidine | 1.00 | Moderate (+0.8) | High (Steric shielding of α-carbons) | High (Strained 3D) | ~90° |

Mechanistic Logic in Modern Synthetic Pathways

Historically, synthesizing 3,3-disubstituted azetidines was hampered by multi-step routes (e.g., ring expansion of aziridines or [2+2] cycloadditions) that exhibited poor functional group compatibility (1)[2]. Modern methodologies have shifted toward the direct modification of pre-formed small rings via stabilized intermediates or strain-release radical chemistry.

-

Lewis Acid-Catalyzed Azetidinylation: Utilizing azetidine trichloroacetimidates, Sc(OTf)₃ acts as a highly oxophilic Lewis acid to facilitate the departure of the leaving group. The resulting azetidine carbocation is stabilized by the N-protecting group (e.g., Cbz or Boc), allowing for modular nucleophilic attack (1)[2].

-

Photocatalytic Ring-Opening of ABBs: 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic systems. A photocatalytically generated sulfonyl radical attacks the ABB, triggering a strain-release ring opening that forms a tertiary azetidinyl radical, which subsequently cross-couples with an aryl group (3)[3].

-

Iron-Catalyzed Thiol Alkylation: Readily available azetidin-3-ols undergo mild FeCl₃-catalyzed alkylation with thiols. The N-Cbz group is an absolute requirement for reactivity, as it provides critical stabilization to the intermediate carbocation on the four-membered ring (4)[4].

Logical workflow of modern synthetic pathways to 3,3-disubstituted azetidines.

Quantitative Evaluation of Synthetic Strategies

To select the appropriate methodology for library generation, one must evaluate the substrate scope and expected yields of these modern techniques.

Table 2: Quantitative Yields of Modern Azetidine Functionalization Strategies

| Synthetic Strategy | Catalyst/Promoter | Substrate Scope | Representative Yield Range | Key Advantage |

| Modular Azetidinylation | Sc(OTf)₃ (10 mol%) | Trichloroacetimidates + Nucleophiles | 27% – 57% | Broad functional group compatibility |

| Photocatalytic Ring-Opening | Visible Light + Photocatalyst | ABBs + Sodium Sulfinates + Arenes | 11% – 72% | Access to highly substituted 3,3-diaryl motifs |

| Thiol Alkylation | FeCl₃ | Azetidin-3-ols + Thiols | Up to 99% | Mild conditions, inexpensive catalyst |

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind critical experimental choices.

Protocol 1: Modular Synthesis via Sc(OTf)₃-Catalyzed Azetidinylation

Adapted from the modular synthesis strategy for 3,3-disubstituted azetidines (1)[2].

-

Preparation of the Anhydrous Environment: Flame-dry 100 mg of 4Å molecular sieves under vacuum for 10 minutes, then cool under argon. Add 9.8 mg (10 mol %) of Sc(OTf)₃.

-

Causality: Scandium triflate is highly oxophilic. Trace moisture will competitively bind the Lewis acid and act as an undesired nucleophile, leading to hydrolysis rather than the desired C–C/C–X bond formation.

-

-

Reagent Addition: Add the azetidine trichloroacetimide ester (0.20 mmol) and the desired nucleophile (0.30 mmol) to the reaction vessel. Introduce 1.5 mL of dry CH₂Cl₂.

-

Causality: Dichloromethane provides a non-coordinating, moderately polar environment that stabilizes the transient azetidine carbocation without sequestering the Lewis acid.

-

-

Reaction Incubation & Monitoring: Stir the mixture at 35 °C under an argon atmosphere for approximately 12 hours.

-

Validation Checkpoint: Monitor by TLC. Complete consumption of the trichloroacetimide ester indicates successful carbocation generation and nucleophilic trapping.

-

-

Quenching and Purification: Remove the solvent under reduced pressure. Purify the residue via silica gel flash column chromatography (e.g., Petroleum Ether/Ethyl Acetate = 15/1).

-

Validation Checkpoint: Confirm product identity via ¹H NMR. A successful reaction is validated by the disappearance of the trichloroacetimidate proton (typically ~8.37 ppm) and the appearance of nucleophile-coupled signals.

-

Protocol 2: Photocatalytic Three-Component Ring-Opening of ABBs

Adapted from the synthesis of 3,3-diaryl-N-sulfonyl azetidines (3)[3].

-

Reaction Assembly and Degassing: Combine the 3-substituted 1-azabicyclo[1.1.0]butane (ABB), sodium sulfinate (e.g., cyclopropyl sulfinate), electron-deficient heteroarene, and the photocatalyst in a Schlenk tube. Degas via three freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Removing oxygen ensures the excited state of the photocatalyst is not prematurely deactivated and prevents the formation of peroxy radicals.

-

-

Irradiation and Strain-Release: Irradiate the mixture with blue LEDs at ambient temperature.

-

Causality: Visible light selectively excites the photocatalyst, initiating a single-electron transfer (SET) event that generates a sulfonyl radical. This radical attacks the highly strained ABB, triggering a strain-release ring opening to form the tertiary azetidinyl radical.

-

-

Cross-Coupling and Termination: The azetidinyl radical undergoes addition to the heteroarene, followed by re-aromatization.

-

Validation Checkpoint: Analyze the crude mixture via LC-MS to confirm the exact mass of the 3,3-diaryl-N-sulfonyl azetidine prior to preparative isolation.

-

References

-

Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications (J. Org. Chem. 2025) URL: [Link]

-

Title: Synthesis and photocatalytic three-component ring-opening of 3- substituted-1-azabicyclo[1.1.0]butanes towards 3,3 - ChemRxiv Source: ChemRxiv (2025) URL: [Link]

-

Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. - SciSpace Source: SciSpace / J. Med. Chem. URL: [Link]

Sources

Diethyl Azetidine-3,3-Dicarboxylate: A Constrained Building Block for Advanced Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a proven strategy for improving the pharmacokinetic and physicochemical profiles of drug candidates. Diethyl azetidine-3,3-dicarboxylate (CAS: 1642125-48-1 for the hydrochloride salt) has emerged as a highly versatile, conformationally constrained chemical building block[1]. Featuring a four-membered nitrogen heterocycle coupled with a geminal diester moiety, this scaffold provides a rigid vector for substituents while significantly enhancing metabolic stability and aqueous solubility.

This technical guide explores the physicochemical rationale for utilizing diethyl azetidine-3,3-dicarboxylate, details its self-validating synthetic workflows, and examines its strategic applications in the development of antineoplastic agents and receptor modulators.

Physicochemical Rationale & Structural Properties

The utility of diethyl azetidine-3,3-dicarboxylate stems from the unique geometry of the azetidine ring. Unlike larger piperidine or pyrrolidine rings, the four-membered azetidine enforces a highly specific spatial orientation of its substituents. The 3,3-disubstitution (gem-diester) creates a localized steric bulk that protects the ring from rapid metabolic degradation (e.g., via cytochrome P450-mediated oxidation).

Furthermore, the diester functionality is synthetically orthogonal; it can be globally saponified to a diacid, mono-decarboxylated to a mono-acid, or reduced to a diol, allowing for modular elaboration[2].

Table 1: Physicochemical Profile of Diethyl Azetidine-3,3-Dicarboxylate

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Weight | 201.22 g/mol (Free base) | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 64.63 Ų | Highly favorable for membrane permeability, oral bioavailability, and cellular uptake. |

| LogP | -0.2978 | The hydrophilic nature improves the aqueous solubility of otherwise lipophilic drug candidates. |

| Hydrogen Bond Donors | 1 | The secondary amine provides a critical site for functionalization (e.g., amide coupling, alkylation). |

| Hydrogen Bond Acceptors | 5 | Enhances interaction with aqueous solvents and polar target pockets within protein active sites. |

Synthetic Methodology & Mechanistic Insights

The synthesis of the azetidine core requires precise control over cyclization kinetics to prevent competing intermolecular side reactions, such as polymerization or over-alkylation. The standard approach utilizes a double S_N2 ring closure between a malonate-derived bis-electrophile and a primary amine.

Mechanistic Causality

-

Choice of Nucleophile: Ammonia cannot be used directly, as it leads to uncontrolled polyalkylation. Instead, benzylamine is utilized. The benzyl group provides sufficient steric hindrance to halt the reaction at the mono-amine (cyclized) stage and can be cleanly removed via palladium-catalyzed hydrogenolysis later.

-

Choice of Electrophile: Diethyl 2,2-bis(mesyloxymethyl)malonate is preferred over the corresponding bromides due to the superior leaving group ability of the mesylate, which facilitates ring closure under milder basic conditions, minimizing ester hydrolysis.

Caption: Synthetic workflow for diethyl azetidine-3,3-dicarboxylate via double SN2 ring closure.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate This protocol is a self-validating system driven by mass-balance and LC-MS tracking.

-

Preparation: Dissolve diethyl 2,2-bis(mesyloxymethyl)malonate (1.0 eq) in anhydrous acetonitrile (0.2 M) under an inert nitrogen atmosphere.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic acid scavenger.

-

Nucleophile Addition: Dropwise add benzylamine (1.05 eq) at 0 °C to control the initial exothermic mono-alkylation.

-

Cyclization: Heat the reaction mixture to 80 °C for 16 hours.

-

In-Process Validation: Monitor the reaction via LC-MS. The reaction is self-validating when the intermediate mass corresponding to the mono-alkylated acyclic species entirely transitions to the cyclized product mass[M+H]+ (m/z 292.1).

-

Workup: Concentrate the solvent, partition between ethyl acetate and saturated aqueous NaHCO3, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Deprotection to Diethyl azetidine-3,3-dicarboxylate hydrochloride

-

Preparation: Dissolve the purified diethyl 1-benzylazetidine-3,3-dicarboxylate in anhydrous ethanol (0.1 M).

-

Catalyst Addition: Add 10% Pd/C (10% w/w).

-

Hydrogenolysis: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

-

In-Process Validation: Confirm complete debenzylation by taking a crude aliquot, filtering it, and running a 1H NMR spectrum. The absence of aromatic protons (7.2–7.4 ppm) validates the completion of the reaction.

-

Salt Formation: Filter the mixture through a pad of Celite to remove the Pd/C. Add 1.2 eq of 4M HCl in dioxane to the filtrate.

-

Isolation: Concentrate the solution in vacuo to precipitate the robust hydrochloride salt[1].

Strategic Applications in Drug Discovery

Leaving Groups in Platinum-Based Antineoplastics

One of the most innovative uses of the azetidine-3,3-dicarboxylate scaffold is as a leaving group in Platinum(II) complexes, analogous to the oxalate group in Oxaliplatin. Researchers have synthesized oxaliplatin derivatives where the oxalate is replaced by 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions[3][4].

Causality for Efficacy: The bulky azetidine dicarboxylate modulates the kinetics of "aquation"—the process by which the leaving group is displaced by water inside the cell to form the active Pt(II) species that crosslinks DNA. By slowing down this hydrolysis compared to standard oxalate, these complexes exhibit lower systemic toxicity while maintaining potent cytotoxicity against MCF-7 (breast carcinoma) and A549 (non-small-cell lung) cancer cell lines[3][4].

Caption: Mechanism of Pt(II) antineoplastic prodrug activation via azetidine leaving group aquation.

Scaffold in S1P1 Receptor Modulators

Sphingosine 1-phosphate receptor 1 (S1P1) agonists are critical in treating autoimmune conditions like multiple sclerosis. Diethyl azetidine-3,3-dicarboxylate serves as a core spacer in the synthesis of novel S1P1 modulators[5]. The secondary amine can be coupled to lipophilic tails (mimicking the sphingosine lipid chain), while the diester is saponified to mimic the polar phosphate headgroup. The constrained azetidine ring ensures that the lipophilic tail and the polar headgroup are held in the exact spatial orientation required to selectively agonize the S1P1 receptor subtype over the S1P3 subtype, thereby avoiding unwanted cardiovascular side effects[5].

References

-

[1] ChemScene. 1642125-48-1 | Diethyl azetidine-3,3-dicarboxylate hydrochloride. Available at:

-

[2] Google Patents. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Available at:

-

[3] IRIS / Università degli Studi di Urbino. New trends in platinum and palladium complexes as antineoplastic agents. Available at:

-

[4] ResearchGate. Synthesis and Characterization of [(1R,2R)‐trans‐Diaminocyclohexane]platinum(II) Coordinated to Sulfur and Selenium Amino Acids. Available at:

-

[5] Google Patents. US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis. Available at:

-

Chemikart. Diethyl azetidine-3,3-dicarboxylate | ChemScene. Available at:

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]

- 3. ora.uniurb.it [ora.uniurb.it]

- 4. researchgate.net [researchgate.net]

- 5. US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Diethyl Azetidine-3,3-dicarboxylate

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, represents a privileged scaffold in modern medicinal chemistry.[1][2] Despite the inherent ring strain that makes its synthesis challenging, the rigid, three-dimensional structure of the azetidine moiety offers significant advantages in drug design.[1] It serves as a versatile bioisostere for other common rings and acyclic fragments, enabling chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and lipophilicity. Notably, 3-substituted azetidines are integral components of numerous pharmaceutical agents and clinical candidates, including treatments for inflammatory diseases and multiple sclerosis.[3]

This document provides a comprehensive, field-proven protocol for the synthesis of diethyl azetidine-3,3-dicarboxylate, a key building block for accessing a wide array of 3,3-disubstituted azetidine derivatives. The synthetic strategy begins with the commercially available and versatile starting material, diethyl malonate. We will detail a robust, multi-step pathway, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The direct formation of the strained azetidine ring from acyclic precursors requires a carefully planned strategy. Our approach involves a three-step sequence designed to first build a suitable 1,3-dielectrophilic propane backbone from diethyl malonate, followed by a decisive intramolecular cyclization with an amine.

The pathway is as follows:

-

Step A: Double Hydroxymethylation. Diethyl malonate is reacted with formaldehyde to install two hydroxymethyl groups onto the central α-carbon, yielding diethyl bis(hydroxymethyl)malonate.

-

Step B: Activation of Hydroxyl Groups. The terminal hydroxyl groups of the resulting diol are poor leaving groups for nucleophilic substitution. They are therefore "activated" by converting them into a more suitable leaving group, typically a tosylate, to yield diethyl bis(tosyloxymethyl)malonate.

-

Step C: Intramolecular Cyclization. The di-tosylated intermediate is treated with a primary amine (e.g., benzylamine, which also serves as a protecting group) to induce a double S_N2 reaction, closing the ring to form the target N-benzyl-diethyl azetidine-3,3-dicarboxylate.

This strategy is effective because it systematically builds the necessary functionality for the key ring-closing step, overcoming the energetic barrier associated with forming a four-membered ring.[1]

Figure 1: Overall workflow for the synthesis of the protected azetidine.

Mechanistic Insights: The Ring-Closing Annulation

The cornerstone of this synthesis is the final cyclization step (Step C). This is a classic example of an intramolecular double S_N2 reaction. The primary amine, benzylamine, first acts as a nucleophile, displacing one of the tosylate leaving groups. This initial reaction forms a linear intermediate. Due to the molecule's conformational flexibility, the newly installed secondary amine is positioned favorably to perform a second, intramolecular S_N2 attack, displacing the remaining tosylate group to form the thermodynamically less favored, but kinetically accessible, four-membered azetidine ring. The use of a base is crucial to deprotonate the intermediate ammonium salt, regenerating the nucleophilicity of the nitrogen atom for the second displacement.

Figure 2: Key mechanism of the intramolecular cyclization step.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step A: Synthesis of Diethyl bis(hydroxymethyl)malonate

Rationale: This step utilizes a base-catalyzed reaction with formaldehyde to add two hydroxymethyl units to the highly acidic α-carbon of diethyl malonate.[4] The acidity of this position (pKa ≈ 13) makes deprotonation and subsequent nucleophilic attack on the electrophilic formaldehyde straightforward.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Diethyl Malonate | 160.17 | 16.0 g (15.2 mL) | 100 | 1.0 |

| Formaldehyde (37% aq. soln.) | 30.03 | 18.0 mL | ~220 | ~2.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10 | 0.1 |

| Ethanol (EtOH) | 46.07 | 50 mL | - | - |

| Diethyl Ether (Et₂O) | 74.12 | As needed | - | - |

| Saturated Brine | - | As needed | - | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (1.0 eq) and ethanol.

-

Add the potassium carbonate (0.1 eq) to the solution and stir until it dissolves.

-

Cool the flask in an ice-water bath to 0 °C.

-

Add the 37% aqueous formaldehyde solution (2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, diethyl bis(hydroxymethyl)malonate, is often a viscous oil and can be purified by column chromatography on silica gel (e.g., using a gradient of 30-50% ethyl acetate in hexanes) to yield a colorless oil. Expected Yield: 75-85%.

Step B: Synthesis of Diethyl bis(tosyloxymethyl)malonate

Rationale: To facilitate the subsequent S_N2 reaction, the poorly-leaving hydroxyl groups are converted into excellent leaving groups, tosylates. This is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which also serves as the solvent and neutralizes the HCl byproduct.

| Reagent/Material | Molar Mass ( g/mol ) | Amount (from 80 mmol diol) | Moles (mmol) | Molar Eq. |

| Diethyl bis(hydroxymethyl)malonate | 220.22 | 17.6 g | 80 | 1.0 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 33.5 g | 176 | 2.2 |

| Pyridine (anhydrous) | 79.10 | 100 mL | - | - |

| Dichloromethane (DCM) | 84.93 | As needed | - | - |

| 1 M HCl (aq.) | - | As needed | - | - |

| Saturated NaHCO₃ (aq.) | - | As needed | - | - |

Procedure:

-

Dissolve diethyl bis(hydroxymethyl)malonate (1.0 eq) in anhydrous pyridine in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add p-toluenesulfonyl chloride (2.2 eq) portion-wise over 45 minutes, maintaining the temperature below 5 °C. A precipitate of pyridinium hydrochloride will form.

-

After addition, allow the reaction to stir at 0 °C for 4 hours, then let it stand in a refrigerator (4 °C) for 16 hours.

-

Pour the reaction mixture slowly into 400 mL of ice-cold 1 M HCl. Stir vigorously for 15 minutes.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a solid. Recrystallize from a mixture of ethanol and water to obtain diethyl bis(tosyloxymethyl)malonate as a white crystalline solid. Expected Yield: 80-90%.

Step C: Synthesis of N-Benzyl-diethyl azetidine-3,3-dicarboxylate

Rationale: This is the key ring-forming step. The di-tosylate is reacted with benzylamine, which serves as the nitrogen source for the azetidine ring. The benzyl group also functions as a convenient protecting group that can be removed later via hydrogenolysis if the free NH-azetidine is desired.

| Reagent/Material | Molar Mass ( g/mol ) | Amount (from 64 mmol ditosylate) | Moles (mmol) | Molar Eq. |

| Diethyl bis(tosyloxymethyl)malonate | 528.58 | 33.8 g | 64 | 1.0 |

| Benzylamine | 107.15 | 7.5 g (7.6 mL) | 70 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 17.7 g | 128 | 2.0 |

| Acetonitrile (MeCN, anhydrous) | 41.05 | 400 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |

| Deionized Water | 18.02 | As needed | - | - |

Procedure:

-

To a 1 L round-bottom flask, add diethyl bis(tosyloxymethyl)malonate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the suspension vigorously. Add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by column chromatography on silica gel (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to yield N-benzyl-diethyl azetidine-3,3-dicarboxylate as a pale yellow oil. Expected Yield: 60-75%.

Troubleshooting and Key Considerations

-

Low Yield in Step A: Ensure the formaldehyde solution is fresh. Incomplete reaction can occur if the temperature rises too high during addition, promoting side reactions.

-

Incomplete Tosylation (Step B): The use of anhydrous pyridine and fresh TsCl is critical. Water will consume the TsCl. Ensure the reaction is kept cold to prevent side reactions involving pyridine.

-

Side Products in Step C: The primary side product is the result of polymerization or intermolecular reactions. Using a sufficiently high dilution in acetonitrile helps favor the desired intramolecular cyclization. Ensure the potassium carbonate is finely ground to maximize its surface area and reactivity.

-

Alternative Amines: While benzylamine is used here, other primary amines can be substituted to generate different N-substituted azetidines, though reaction conditions may require re-optimization.[4][5]

References

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Fones, W. S. (1952). DIETHYL ETHYLIDENEMALONATE. Organic Syntheses, 32, 54. [Link]

- Dolle, R. E., et al. (2004). Process for making azetidine-3-carboxylic acid.

- Singh, G. S. (Ed.). (2014). Recent Advances in the Synthesis of Azetidines. In Azetidines (pp. 1-26). Springer.

-

Couty, F., & Evano, G. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

-

Chemistry LibreTexts. (2021). Alkylation of Enolate Ions. [Link]

-

Karady, S., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 36(16), 2297-2304. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

-

University of Calgary. Malonic Ester Synthesis. [Link]

-

Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. SciSpace. [Link]

-

ResearchGate. Preparation and Synthetic Applications of Azetidines. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid (2006) | Ross A. Miller | 22 Citations [scispace.com]

Application Note: N-Boc Protection of Diethyl Azetidine-3,3-dicarboxylate

Executive Summary

Diethyl azetidine-3,3-dicarboxylate is a highly valuable, bifunctional four-membered heterocyclic building block widely utilized in medicinal chemistry for the synthesis of spirocycles and conformationally constrained drug scaffolds. To selectively manipulate the diester moiety—such as through reduction, saponification, or Grignard additions—the secondary amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robust stability under basic and nucleophilic conditions, coupled with its facile, orthogonal removal under mild acidic conditions[1],[2].

This application note provides a comprehensive, field-validated guide to the N-Boc protection of diethyl azetidine-3,3-dicarboxylate, detailing the mechanistic causality, quantitative optimization parameters, and self-validating experimental protocols.

Mechanistic Causality & Rationale

As an application scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The protection of the azetidine amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution pathway[2].

-

Substrate Neutralization : Diethyl azetidine-3,3-dicarboxylate is typically synthesized and stored as a hydrochloride (HCl) salt to prevent oxidative degradation and unwanted oligomerization. The first mechanistic step requires a base (e.g., Triethylamine or NaHCO₃) to deprotonate the salt, liberating the active, nucleophilic secondary amine[3].

-

Nucleophilic Attack : The free azetidine amine attacks one of the highly electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate[1].

-

Irreversible Collapse & Driving Force : The intermediate collapses, expelling a tert-butyl carbonate leaving group[1]. This leaving group is inherently unstable and rapidly decomposes into tert-butanol and carbon dioxide (CO₂) gas[4]. The evolution of CO₂ gas is the thermodynamic driving force that renders the reaction irreversible[5].

-

The Role of Catalysts (DMAP) : While 4-(dimethylamino)pyridine (DMAP) is a potent nucleophilic catalyst that accelerates Boc protections, it is generally discouraged for unhindered secondary amines like azetidines. DMAP triggers almost instantaneous CO₂ gas formation, which can pressurize closed systems and lead to hazardous eruptions or increased side reactions[5],[6]. Standard organic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are sufficient and provide a safer, controlled reaction rate[3].

Quantitative Optimization Data

The choice of base and solvent system dictates the reaction kinetics and the ease of downstream purification. Table 1 outlines the comparative parameters for base selection, while Table 2 provides typical yield metrics.

Table 1: Comparison of Bases for Boc-Protection of Secondary Amines

| Base | pKa of Conjugate Acid | Typical Solvent System | Relative Reaction Rate | Mechanistic Notes |

| Triethylamine (TEA) | 10.75 | Dichloromethane (DCM) | Moderate | Standard, cost-effective choice; requires aqueous workup to remove salts[3]. |

| DIPEA | 11.0 | Dichloromethane (DCM) | Moderate | Sterically hindered; minimizes unwanted alkylation side reactions[3]. |

| NaHCO₃ | 6.4 | Water / THF (Biphasic) | Slower | Milder alternative; excellent for water-soluble salts and prevents ester hydrolysis[7]. |

| DMAP | 9.6 | Acetonitrile / DCM | Very Fast | Catalytic; causes rapid, potentially dangerous CO₂ gas evolution[5],[6]. |

Table 2: Typical Reaction Parameters for Azetidine Protection

| Protocol Type | Equivalents (Boc₂O) | Temperature | Time | Expected Yield |

| Anhydrous (DCM/TEA) | 1.1 - 1.2 eq | 0 °C to 25 °C | 2 - 4 hours | 85 - 95% |

| Biphasic (H₂O/THF/NaHCO₃) | 1.2 - 1.5 eq | Room Temp | 12 - 16 hours | 80 - 90% |

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The primary visual indicator of a successful reaction initiation is the controlled effervescence of CO₂ gas. Furthermore, reaction progress can be monitored via Thin Layer Chromatography (TLC); the starting material will stain strongly with Ninhydrin (indicating a free amine), whereas the successfully protected product will be Ninhydrin-negative but visible under UV or via potassium permanganate (KMnO₄) stain.

Protocol A: Standard Anhydrous Conditions (Recommended for Scale-Up)

This method utilizes standard organic solvents and is highly efficient for the HCl salt of diethyl azetidine-3,3-dicarboxylate.

Reagents:

-

Diethyl azetidine-3,3-dicarboxylate hydrochloride (1.0 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Dissolution & Neutralization: Suspend the diethyl azetidine-3,3-dicarboxylate hydrochloride (1.0 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a vented septum (to allow CO₂ escape)[4].

-

Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add TEA (2.5 eq) dropwise over 5 minutes. The solution will typically become homogenous as the free amine is liberated. Stir for 15 minutes.

-

Acylation: Dissolve Boc₂O (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Observe the reaction for mild gas evolution (CO₂). Stir for 2 to 4 hours.

-

Workup (Self-Validation): Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate) to yield the pure 1-Boc-azetidine-3,3-dicarboxylic acid diethyl ester.

Protocol B: Mild Biphasic Conditions

This protocol is ideal if the substrate is highly sensitive to strong organic bases, utilizing a milder inorganic base in a biphasic system[7].

Reagents:

-

Diethyl azetidine-3,3-dicarboxylate hydrochloride (1.0 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.3 eq)

-

THF / Water (1:1 v/v) (0.15 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the azetidine salt (1.0 eq) in a 1:1 mixture of THF and Water.

-

Base Addition: Add solid NaHCO₃ (2.5 eq) portion-wise. Vigorous stirring is required to ensure adequate mixing of the biphasic system. Wait for initial effervescence (neutralization of the HCl salt) to subside.

-

Acylation: Add Boc₂O (1.3 eq) directly to the stirring mixture at room temperature[7].

-

Propagation: Stir the reaction vigorously for 12 to 16 hours at room temperature.

-

Workup: Dilute the mixture with Ethyl Acetate and separate the layers. Wash the organic phase sequentially with water and brine. Dry over Na₂SO₄, filter, and concentrate to isolate the product[7].

Reaction Pathway Visualization

Workflow and mechanism of N-Boc protection of diethyl azetidine-3,3-dicarboxylate.

References

-

Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. Available at:[Link]

-

Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. Available at:[Link]

-

Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. Available at:[Link]

-

Design of smart linkers and their applications in controlled-release drug delivery systems . Dialnet (Universidad de La Rioja). Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Boc-aminomethanol|CAS 365572-48-1|Supplier [benchchem.com]

- 3. tert-Butyl 4-formylbenzyl(methyl)carbamate|CAS 439691-94-8 [benchchem.com]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. dialnet.unirioja.es [dialnet.unirioja.es]

Application Note: Protocols for the N-Benzylation of Diethyl Azetidine-3,3-dicarboxylate

Strategic Context & Chemical Significance

Azetidine-3,3-dicarboxylate derivatives are highly valued building blocks in modern medicinal chemistry, particularly in the synthesis of spirocyclic systems and conformationally restricted pharmacophores. They are key intermediates in the development of [1] and [2]. The N-benzyl group serves as a robust protecting group during subsequent functionalizations—such as ester reduction using LiAlH₄[1]—or as a permanent lipophilic pharmacophore in the final drug candidate.

Mechanistic Insights & Causality

The synthesis of diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS: 642411-11-8) can be achieved via two distinct strategic pathways, each with specific mechanistic rationales tailored to precursor availability and scale:

Strategy 1: Direct N-Benzylation (Late-Stage Functionalization) This approach utilizes pre-formed[3]. The reaction proceeds via an SN2 mechanism where the secondary amine attacks the electrophilic benzylic carbon of benzyl bromide (BnBr). A mild base (e.g., K₂CO₃ or DIEA) is strictly required to scavenge the generated hydrobromic acid (HBr); failing to do so results in protonation of the azetidine nitrogen, destroying its nucleophilicity. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is chosen as the solvent to stabilize the polar transition state of the SN2 displacement.

Strategy 2: De Novo Cyclization & Benzylation (One-Pot Approach) When the pre-formed azetidine is cost-prohibitive, a double nucleophilic substitution is employed starting from diethyl 2,2-bis(hydroxymethyl)malonate. The primary alcohols are first activated into excellent leaving groups (triflates) using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of N,N-diisopropylethylamine (DIEA). Subsequent addition of benzylamine triggers a tandem inter- and intramolecular SN2 cascade, simultaneously forming the four-membered azetidine ring and installing the N-benzyl group[4].

Experimental Workflows

Protocol A: Direct N-Benzylation (SN2 Alkylation)

This protocol is optimal when starting from commercially available azetidine precursors.

-

Preparation: In an oven-dried round-bottom flask, dissolve diethyl azetidine-3,3-dicarboxylate (1.0 equiv, e.g., 10.0 mmol) in anhydrous acetonitrile to achieve a 0.2 M concentration.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv) and stir the suspension for 15 minutes at room temperature. (Causality: If using the hydrochloride salt of the azetidine, increase K₂CO₃ to 3.5 equiv to ensure complete liberation of the free base prior to alkylation).

-

Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise via syringe to prevent uncontrolled exothermic spikes and minimize polyalkylation side reactions.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1) or LC-MS until the secondary amine is completely consumed (self-validation step).

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃), and concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue by silica gel flash chromatography (eluting with a gradient of Petroleum Ether/Ethyl Acetate) to afford diethyl 1-benzylazetidine-3,3-dicarboxylate as a pale yellow oil.

Protocol B: De Novo Cyclization & Benzylation (Tf₂O Activation)

This protocol is optimal for bulk scale-up from inexpensive malonate derivatives[5].

-

Activation: To a solution of diethyl 2,2-bis(hydroxymethyl)malonate (1.0 equiv, e.g., 20.0 mmol) in anhydrous CH₃CN (50 mL) at -20 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (Tf₂O, 2.1 equiv) dropwise[5].

-

Proton Scavenging: Immediately add N,N-diisopropylethylamine (DIEA, 2.5 equiv) in two portions. Stir the mixture at -20 °C for 30 minutes to ensure complete bis-triflate formation[5]. (Causality: DIEA is a non-nucleophilic base that neutralizes the highly acidic triflic acid byproduct without attacking the highly reactive triflate intermediates).

-

Cyclization: Add benzylamine (1.75 equiv) dropwise at -20 °C[5].

-

Thermal Drive: Gradually warm the reaction mixture to 70 °C and stir for 2 hours to drive the sterically hindered intramolecular ring closure to completion[5].

-

Workup: Cool to room temperature, quench with brine (100 mL), and extract with Ethyl Acetate (3 x 100 mL)[4].

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (PE/EA) to yield the product (typically ~82% yield)[5].

Quantitative Data & Optimization

The following table summarizes the optimization parameters for both strategies, providing a comparative baseline for yield and condition selection.

| Strategy | Starting Material | Electrophile / Amine | Base | Solvent | Temp | Typical Yield |

| Direct Alkylation | Diethyl azetidine-3,3-dicarboxylate | Benzyl Bromide (BnBr) | K₂CO₃ (2.5 eq) | MeCN | 60 °C | 85 - 92% |

| Direct Alkylation | Diethyl azetidine-3,3-dicarboxylate | Benzyl Chloride (BnCl) | DIEA (2.5 eq) | DMF | 80 °C | 75 - 80% |

| De Novo Cyclization | Diethyl 2,2-bis(hydroxymethyl)malonate | Benzylamine (BnNH₂) | DIEA (2.5 eq) | MeCN | -20 to 70 °C | ~82%[5] |

Workflow Visualization

Workflow of the two primary synthetic strategies for diethyl 1-benzylazetidine-3,3-dicarboxylate.

References

- Title: Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators (US9447106B2)

- Title: Azetidine analogues of nucleosidase and phosphorylase inhibitors (US8283345B2)

Sources

- 1. US8283345B2 - Azetidine analogues of nucleosidase and phosphorylase inhibitors - Google Patents [patents.google.com]

- 2. US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators - Google Patents [patents.google.com]

- 3. 1642125-48-1|3,3-diethyl azetidine-3,3-dicarboxylate| Ambeed [ambeed.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note & Protocol: Efficient Saponification of Diethyl Azetidine-3,3-dicarboxylate for the Synthesis of Azetidine-3,3-dicarboxylic Acid

Abstract: This application note provides a comprehensive guide to the hydrolysis of diethyl azetidine-3,3-dicarboxylate, a key intermediate in the synthesis of novel therapeutics. We present a detailed, step-by-step protocol for the efficient conversion of the diester to the corresponding dicarboxylic acid via base-mediated hydrolysis (saponification). The causality behind experimental choices, including reagent selection, reaction conditions, and purification strategies, is thoroughly discussed to ensure methodological robustness and high purity of the final product. This guide is intended to be a self-validating system for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, particularly 3-substituted derivatives, are increasingly vital heterocyclic motifs in medicinal chemistry.[1] Their rigid, four-membered ring structure introduces conformational constraints into molecules, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. Azetidine-3,3-dicarboxylic acid, in particular, serves as a valuable building block for creating spirocyclic compounds and other complex architectures of pharmaceutical interest. The hydrolysis of its diethyl ester precursor is a fundamental transformation to unmask the reactive carboxylic acid functionalities for subsequent synthetic manipulations.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of diethyl azetidine-3,3-dicarboxylate to azetidine-3,3-dicarboxylic acid is achieved through saponification, a classic organic reaction involving the hydrolysis of an ester in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks one of the electrophilic carbonyl carbons of the ester groups. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (EtO⁻) leaving group and forming the carboxylate salt. The ethoxide is then protonated by the solvent. This process is repeated for the second ester group. An acidic workup is then required to protonate the dicarboxylate salt, yielding the final dicarboxylic acid product.

Caption: Mechanism of Saponification.

Experimental Protocol

This protocol is designed for the gram-scale synthesis of azetidine-3,3-dicarboxylic acid.

Materials and Reagents

| Material/Reagent | Grade | Supplier Example |

| Diethyl azetidine-3,3-dicarboxylate hydrochloride | ≥97% Purity | ChemScene |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Deionized Water | High Purity | In-house |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | EMD Millipore |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Alfa Aesar |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stir plate and stir bar

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

pH paper or pH meter

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Rotary evaporator

Step-by-Step Procedure

Caption: Experimental workflow for hydrolysis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl azetidine-3,3-dicarboxylate (e.g., 5.0 g, 1 equivalent) in methanol (30 mL).

-

Saponification: To the stirred solution, add a solution of sodium hydroxide (2.5 equivalents per ester group, total of 5 equivalents) dissolved in deionized water (15 mL). The use of a slight excess of base ensures the complete hydrolysis of both ester groups.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 4-6 hours).

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a beaker containing deionized water (50 mL). To remove any non-polar impurities and unreacted starting material, wash the aqueous solution with ethyl acetate (2 x 30 mL) in a separatory funnel. Discard the organic layers.

-

Acidification and Precipitation: Cool the aqueous phase in an ice bath. With continuous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. A white precipitate of the dicarboxylic acid should form.

-

Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts. Dry the collected solid under vacuum to a constant weight to yield the final product, azetidine-3,3-dicarboxylic acid.

Data and Expected Results

| Parameter | Expected Value |

| Reactant | Diethyl azetidine-3,3-dicarboxylate |

| Product | Azetidine-3,3-dicarboxylic acid |

| Reaction Type | Saponification (Base-catalyzed hydrolysis) |

| Reagents | Sodium Hydroxide, Hydrochloric Acid |

| Solvent | Methanol/Water |

| Reaction Temperature | Reflux (approx. 70-80 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

| Purity | >95% (can be improved by recrystallization) |

Troubleshooting and Key Considerations

-

Incomplete Hydrolysis: If TLC indicates the presence of starting material or the mono-acid intermediate after the recommended reaction time, the reflux time can be extended. Ensure that a sufficient excess of sodium hydroxide was used.

-

Low Yield: Loss of product can occur if the pH is not sufficiently acidic during precipitation. Ensure the pH is around 2-3. Additionally, the dicarboxylic acid may have some solubility in water, so minimizing the amount of wash water is important.

-

Purification: If the purity of the final product is not satisfactory, recrystallization from hot water or an alcohol/water mixture can be performed.[2]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of azetidine-3,3-dicarboxylic acid from its diethyl ester precursor. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently produce this valuable building block in high yield and purity, facilitating its use in the development of novel chemical entities.

References

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

-

Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

-